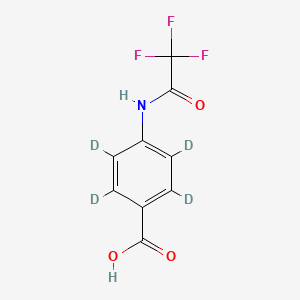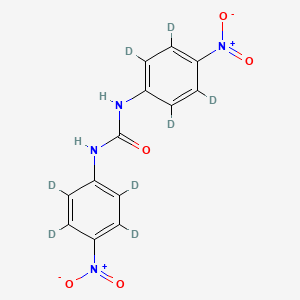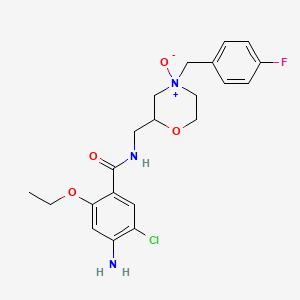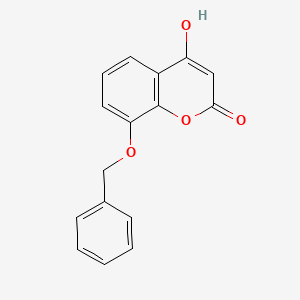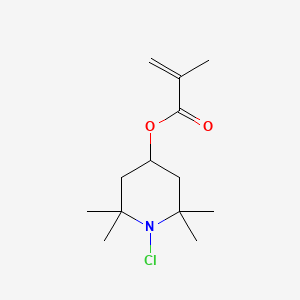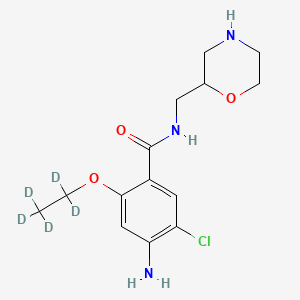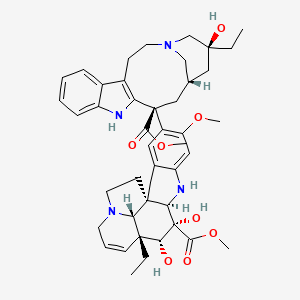![molecular formula C19H20N2O4 B565582 2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate CAS No. 258831-78-6](/img/structure/B565582.png)
2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate
Descripción general
Descripción
Organic compounds like the one you mentioned often have complex structures with multiple functional groups. They are usually characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry .
Molecular Structure Analysis
The molecular structure is typically analyzed using X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the presence of various functional groups and the overall structure of the molecule. Studies on similar compounds can provide insights into possible reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability can be determined through various experimental methods. These properties are important for handling and storage of the compound .Aplicaciones Científicas De Investigación
Recent Advances in Hydroxycoumarin Chemistry
Hydroxycoumarins, a significant family of natural compounds, exhibit a wide range of chemical and biological properties. They serve as starting materials or precursors in pharmaceutical, perfumery, and agrochemical industries. 3-Hydroxycoumarin, despite being less well-known compared to other hydroxycoumarins like 7-hydroxycoumarin and 4-hydroxycoumarin, has been highlighted for its diverse applications in biology, including genetics, pharmacology, and microbiology. Its synthesis pathways often involve salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting compounds, and it serves as a precursor for various heterocyclic compounds with potential pharmacological uses (Yoda, 2020).
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on the selectivity and potency of chemical inhibitors for Cytochrome P450 (CYP) isoforms in human liver microsomes is crucial for understanding metabolism-based drug-drug interactions (DDIs). This knowledge aids in predicting DDIs when multiple drugs are coadministered. Such studies are vital for elucidating the metabolic pathways involved in the detoxification or activation of drugs and other xenobiotics, which can inform the development of safer therapeutic compounds and predict potential adverse drug reactions (Khojasteh et al., 2011).
Pharmacokinetics and Roles of Indole-3-Carbinol Derivatives
Indole-3-carbinol (I3C) and its derivatives, including DIM, have shown protective effects against chronic liver diseases, highlighting the therapeutic potential of indole derivatives in hepatic protection. These compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to hepatitis viral replication and hepatotoxic substance metabolism. Such research underscores the importance of indole derivatives in developing treatments for liver diseases and possibly other conditions where oxidative stress and inflammation play a significant role (Wang et al., 2016).
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater
Understanding the biodegradation pathways of gasoline ether oxygenates like ETBE in environmental matrices is crucial for assessing their environmental impact and for developing bioremediation strategies. Aerobic degradation involves specific microbial strains capable of using ETBE as a carbon source, highlighting the role of biotechnology in addressing environmental pollution. This research could inform strategies to mitigate the impact of similar organic compounds on soil and groundwater quality (Thornton et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of SU-5402 2-Hydroxyethyl Ester, also known as 2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate, are vascular endothelial growth factor receptor 2 (VEGFR-2), fibroblast growth factor receptor 1 (FGFR-1), and platelet-derived growth factor receptor beta (PDGFRB) . These receptors play crucial roles in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival .
Mode of Action
SU-5402 2-Hydroxyethyl Ester acts as a potent and selective inhibitor of VEGFR-2, FGFR-1, and PDGFRB . It binds to these receptors and inhibits their activity, thereby blocking the downstream signaling pathways . This results in the inhibition of processes such as angiogenesis, cell proliferation, and survival that are mediated by these receptors .
Biochemical Pathways
The inhibition of VEGFR-2, FGFR-1, and PDGFRB by SU-5402 2-Hydroxyethyl Ester affects several biochemical pathways. For instance, the inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which plays a critical role in angiogenesis . Similarly, the inhibition of FGFR-1 and PDGFRB can affect the FGF and PDGF signaling pathways, respectively, which are involved in various cellular processes such as cell growth and differentiation .
Pharmacokinetics
It is soluble in dmso, which suggests that it may be well-absorbed and distributed in the body when administered in a suitable formulation .
Result of Action
The inhibition of VEGFR-2, FGFR-1, and PDGFRB by SU-5402 2-Hydroxyethyl Ester can lead to various molecular and cellular effects. For instance, it can inhibit angiogenesis, disrupt cell proliferation, and induce apoptosis in certain cell types . These effects can contribute to its potential antitumor activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxyethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12-11-20-17(13(12)6-7-18(23)25-9-8-22)10-15-14-4-2-3-5-16(14)21-19(15)24/h2-5,10-11,20,22H,6-9H2,1H3,(H,21,24)/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFFLGUKJSGGAP-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1CCC(=O)OCCO)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC(=C1CCC(=O)OCCO)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741300 | |
| Record name | 2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SU-5402 2-Hydroxyethyl Ester | |
CAS RN |
258831-78-6 | |
| Record name | 2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



